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Compound of Interest

2-(2-fluorophenyl)quinoline-4-
Compound Name:
carboxylic Acid

Cat. No.: B158383

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of 2-(2-fluorophenyl)quinoline-4-
carboxylic acid, including its chemical identity, physicochemical properties, synthesis
protocols, and its role as a key intermediate in the development of pharmacologically active
compounds. This document is intended for researchers, scientists, and professionals in the
field of medicinal chemistry and drug development.

Chemical Identity and Synonyms

2-(2-fluorophenyl)quinoline-4-carboxylic acid is a derivative of quinolinecarboxylic acid.[1]
Its core structure consists of a quinoline ring system substituted with a carboxylic acid group at
the 4-position and a 2-fluorophenyl group at the 2-position.

IUPAC Name: 2-(2-fluorophenyl)quinoline-4-carboxylic acid.[1][2]
Synonyms:

e 4-Carboxy-2-(2-fluorophenyl)quinoline[1]

o 4-Carboxy-2-(2-fluorophenyl)-1-azanaphthalene[1]

e 1-(4-Carboxyquinolin-2-yl)-2-fluorobenzene[1]
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Identifier Value

CAS Number 1647-89-8[1]
Molecular Formula C16H10FNO2[1]
Molecular Weight 267.25 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 2-(2-
fluorophenyl)quinoline-4-carboxylic acid.

Property Value Reference
Melting Point 230 °C [1]

Boiling Point 448.5 °C at 760 mmHg [1]

Flash Point 225.1°C [1]
Appearance White solid [31141[5]

[M+H]* Calculated: 268.07291,
HRMS (m/z) [31[4]1[5]
Found: 268.07291

14.02 (s, 1H), 8.74 (d, = 8.4

Hz, 1H), 8.31 (s, 1H), 8.19 (d,
J=8.4Hz 1H),8.11(t, J=7.8

Hz, 1H), 7.89 (t, J = 7.7 Hz, [4]
1H), 7.76 (t, J = 7.7 Hz, 1H),
7.65-7.54 (m, 1H), 7.42 (dd, J

= 13.4, 5.8 Hz, 2H)

H NMR (400 MHz, DMSO-d),
6 (ppm)

Role in Drug Discovery and Biological Potential

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry,
exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory,
anticancer, and antiviral properties.[6][7][8][9][10] Specifically, the 2-arylquinoline-4-carboxylic
acid scaffold is a key component in the design of various therapeutic agents.[8][11]
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2-(2-fluorophenyl)quinoline-4-carboxylic acid serves as a crucial building block or
intermediate in the synthesis of more complex molecules with targeted biological activities.[1][3]
For instance, it has been utilized as the "cap" moiety in the development of novel Histone
Deacetylase (HDAC) inhibitors for cancer therapy.[3][5] While the compound itself is a
precursor, its derivatives have shown potential as anticancer and antibacterial agents.[1][8]

Experimental Protocols
Synthesis via Pfitzinger Reaction

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through
condensation reactions such as the Pfitzinger or Doebner reactions.[11][12] The Pfitzinger
reaction involves the condensation of an isatin with a carbonyl compound containing an a-
methylene group under basic conditions.

General Protocol for the Synthesis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid:

o Preparation of Reactants: Isatin is dissolved in an aqueous solution of a strong base, such
as 33% potassium hydroxide (KOH).[5] A separate solution of 2'-fluoroacetophenone in
ethanol is prepared.

e Reaction: The ethanolic solution of 2'-fluoroacetophenone is added slowly to the isatin
solution.

o Reflux: The resulting mixture is heated to reflux (approximately 85°C) for a period of 8-12
hours.[5]

o Work-up: After cooling, the solvent is removed under reduced pressure (e.g., using a rotary
evaporator).

 Acidification: The residue is dissolved in water, and the pH is adjusted to 5-6 using a dilute
acid like 3 M hydrochloric acid (HCI) to precipitate the carboxylic acid product.[5]

« |solation and Purification: The precipitate is collected by filtration, washed with water, and
can be further purified by crystallization from a suitable solvent such as ethyl acetate
(EtOAC) to yield the final product as a solid.[3][4]
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As a key intermediate, 2-(2-fluorophenyl)quinoline-4-carboxylic acid is the starting point for
creating libraries of derivative compounds for biological screening.

General Workflow for Drug Discovery Application:
¢ Synthesis of Core: The title compound is synthesized as described previously.

» Derivatization: The carboxylic acid moiety is chemically modified to introduce different
functional groups or linkers. For example, in the synthesis of HDAC inhibitors, it is connected
to a zinc-binding group (ZBG) like hydroxamic acid via a linker.[3][5]

¢ In Vitro Screening: The synthesized derivatives are tested against specific biological targets.
For potential anticancer agents, this includes enzyme inhibitory assays (e.g., against various
HDAC isoforms) and antiproliferative assays against a panel of cancer cell lines.[3][5] For
antibacterial evaluation, this involves determining the Minimum Inhibitory Concentration
(MIC) against various bacterial strains.[8]

o Structure-Activity Relationship (SAR) Analysis: The results from the screening are analyzed
to understand the relationship between the chemical structure of the derivatives and their
biological activity. This analysis guides the design of more potent and selective compounds.

e Lead Optimization: Promising compounds ("hits" or "leads") undergo further chemical
modification and biological testing to improve their efficacy, selectivity, and pharmacokinetic
properties.
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Caption: Drug discovery workflow using the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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